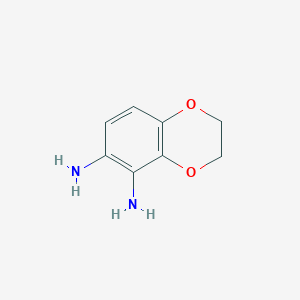

1,2-Diamino-3,4-etilendioxibenceno

Descripción general

Descripción

1,2-Diamino-3,4-ethylenedioxybenzene: is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is known for its application as a carbonyl-reactive fluorometric labeling agent . This compound is particularly useful in scientific research due to its ability to form highly fluorescent derivatives when reacting with aldehydes .

Aplicaciones Científicas De Investigación

1,2-Diamino-3,4-ethylenedioxybenzene has a wide range of applications in scientific research:

Chemistry: Used as a fluorometric labeling agent for detecting carbonyl compounds.

Biology: Employed in the study of enzyme activities and protein interactions through fluorescence tagging.

Medicine: Utilized in diagnostic assays to detect biomarkers associated with various diseases.

Industry: Applied in the development of fluorescent dyes and pigments for various industrial applications.

Mecanismo De Acción

Target of Action

The primary target of 1,2-Diamino-3,4-ethylenedioxybenzene is carbonyl-containing compounds . This compound acts as a fluorometric labeling agent, which means it can bind to these targets and emit fluorescence, making it useful in various biochemical applications .

Mode of Action

1,2-Diamino-3,4-ethylenedioxybenzene interacts with its targets through a reaction with carbonyl groups . This reaction results in the formation of a fluorescent product that can be detected using specific wavelengths of light .

Pharmacokinetics

As a small molecule, it is likely to have good bioavailability and can diffuse across biological membranes to reach its targets .

Result of Action

The primary result of 1,2-Diamino-3,4-ethylenedioxybenzene’s action is the production of a fluorescent signal. This signal can be used to track the location and movement of carbonyl-containing compounds in biological systems, providing valuable information about their roles and functions .

Action Environment

The action, efficacy, and stability of 1,2-Diamino-3,4-ethylenedioxybenzene can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other reactive substances, and the specific characteristics of the biological system in which it is used .

Análisis Bioquímico

Biochemical Properties

1,2-Diamino-3,4-ethylenedioxybenzene interacts with aldehydes in biochemical reactions . The nature of these interactions involves the formation of highly fluorescent imidazole derivatives . The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available resources.

Molecular Mechanism

The molecular mechanism of 1,2-Diamino-3,4-ethylenedioxybenzene involves its reaction with aldehydes to produce highly fluorescent imidazole derivatives . This reaction allows it to exert its effects at the molecular level, enabling the visualization of these molecules in biochemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-Diamino-3,4-ethylenedioxybenzene can be synthesized through a multi-step process starting from 3,4-dihydroxybenzaldehyde. The key steps involve the protection of hydroxyl groups, nitration, reduction, and deprotection . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale-up. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production time .

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Diamino-3,4-ethylenedioxybenzene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Comparación Con Compuestos Similares

1,2-Diaminobenzene: Similar in structure but lacks the ethylenedioxy group, resulting in different reactivity and applications.

3,4-Diaminobenzoic acid: Contains carboxyl groups, which alter its chemical properties and uses.

1,2-Diamino-4,5-methylenedioxybenzene: Similar structure but with methylenedioxy substitution, affecting its fluorescence properties.

Uniqueness: 1,2-Diamino-3,4-ethylenedioxybenzene is unique due to its ethylenedioxy substitution, which enhances its reactivity with carbonyl compounds and its fluorescence properties. This makes it particularly valuable for applications requiring sensitive detection of carbonyl-containing molecules .

Actividad Biológica

1,2-Diamino-3,4-ethylenedioxybenzene (often abbreviated as DAE) is an organic compound that has garnered attention in various fields of biological research due to its unique chemical properties and biological activities. This article explores the biological activity of DAE, focusing on its applications in fluorescence labeling, cytotoxicity studies, and its role in analyzing sialic acids.

1,2-Diamino-3,4-ethylenedioxybenzene is characterized by its two amino groups and an ethylenedioxy bridge, which contribute to its reactivity with carbonyl compounds. This structure allows it to function effectively as a fluorometric labeling agent, particularly in biochemical assays.

Biological Applications

Fluorescent Labeling Agent

DAE is primarily known for its application as a fluorescent dye for labeling carbonyl-containing biomolecules. It reacts with aldehydes and ketones to form stable fluorescent derivatives. This property is exploited in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to detect and quantify biomolecules such as sialic acids.

Sialic Acid Analysis

Sialic acids are a family of nine-carbon sugars that play critical roles in cellular interactions and signaling. DAE has been utilized in the derivatization of sialic acids for improved detection sensitivity. The derivatization process enhances the fluorescence properties of these sugars, allowing for their identification and quantification in complex biological samples. A study demonstrated the successful application of DAE in characterizing diverse sialic acid structures using electrospray ionization-mass spectrometry (ESI-MS) combined with HPLC .

Case Studies and Research Findings

- Sialic Acid Derivatization : A study highlighted the effectiveness of DAE in deriving sialic acids from glycoproteins, demonstrating its utility in biochemical assays . The method involved releasing sialic acids through acid treatment followed by labeling with DAE, which significantly improved detection limits.

- Fluorescence Detection : Research showed that DAE could be used to label α-keto acids with high sensitivity. The derivatives formed were detectable at femtomole levels using HPLC techniques . This capability underscores DAE's potential in metabolic studies where α-keto acids are relevant.

- Analytical Method Development : A new analytical method utilizing DAE was developed for polysialic acid analysis, showcasing its versatility in detecting complex carbohydrate structures . The method provided high sensitivity and resolution for various oligomers.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-2H,3-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWLTLOQUABGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402765 | |

| Record name | 1,2-Diamino-3,4-ethylenedioxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320386-55-8 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-5,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320386-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diamino-3,4-ethylenedioxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.